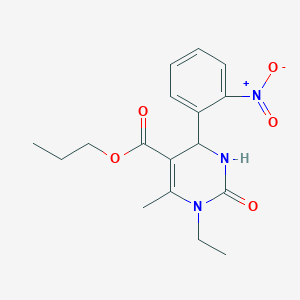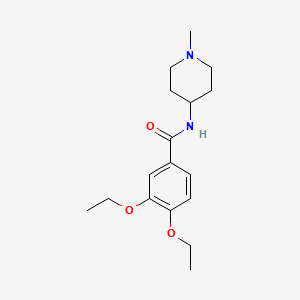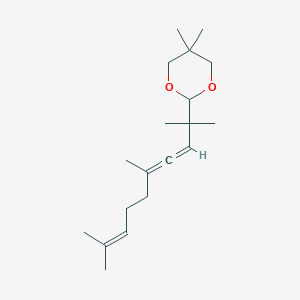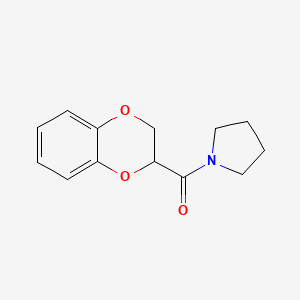
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP-55940 belongs to a class of compounds known as cannabinoids, which are naturally occurring or synthetic compounds that interact with the cannabinoid receptors in the body. In
Wirkmechanismus
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide exerts its effects by interacting with the cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. This compound acts as a potent agonist of both CB1 and CB2 receptors, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. This compound has also been shown to have effects on cardiovascular function, gastrointestinal function, and reproductive function.
Vorteile Und Einschränkungen Für Laborexperimente
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity for cannabinoid receptors, and well-characterized pharmacological profile. However, this compound also has several limitations, including its potential for abuse, toxicity, and lack of specificity for certain receptor subtypes.
Zukünftige Richtungen
There are several future directions for research on 1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, including the development of more selective and potent compounds that target specific cannabinoid receptor subtypes. Other future directions include the investigation of this compound's potential for the treatment of psychiatric disorders, such as anxiety and depression, and the development of novel drug delivery systems for this compound and other cannabinoid compounds. Additionally, more research is needed to fully understand the long-term effects of this compound and other synthetic cannabinoids on the body and brain.
Synthesemethoden
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of piperidine with cyclohexanone to form 1-cyclohexylpiperidine. The second step involves the reaction of 1-cyclohexylpiperidine with 3-pyridinemethanol to form N-(3-pyridinylmethyl)-1-cyclohexylpiperidine. The final step involves the reaction of N-(3-pyridinylmethyl)-1-cyclohexylpiperidine with 4-cyanobenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1-cyclohexylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c28-23(25-18-19-5-4-12-24-17-19)20-8-13-26(14-9-20)22-10-15-27(16-11-22)21-6-2-1-3-7-21/h4-5,12,17,20-22H,1-3,6-11,13-16,18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOGPXITKJJUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)

![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)




![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)

![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)
![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)